N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide” is a complex organic molecule. It contains an indoline moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . Indoline derivatives have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indoline ring, a thiadiazole ring, and a pivalamide group. The exact structure would need to be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include solubility, melting point, boiling point, and spectral properties .Applications De Recherche Scientifique
Antimicrobial and Antitubercular Agents
Research has demonstrated the potential of tetrahydropyrimidine–isatin hybrids, closely related to the compound , as effective antibacterial, antifungal, and anti-tubercular agents. These derivatives exhibit significant activity against a range of microbial and tubercular strains, highlighting their potential in addressing infectious diseases (Akhaja & Raval, 2012).
Anticancer Activity
A series of compounds including 3,5-bis(indolyl)-1,2,4-thiadiazoles, derived from similar structural frameworks, were synthesized and evaluated for their cytotoxicity against selected human cancer cell lines. The research revealed that certain derivatives showed potent anticancer activity, underscoring the therapeutic potential of these compounds in oncology (Kumar et al., 2011).
Cystic Fibrosis Therapy
One study identified bithiazole correctors, including N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, as effective in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This research suggests a promising avenue for cystic fibrosis therapy by improving the function of this critical protein (Yu et al., 2008).
Anticonvulsant Properties
Further investigations have explored the synthesis of new derivatives incorporating the thiadiazole structure for potential anticonvulsant applications. These studies aim to develop novel therapeutic agents that could offer benefits for patients suffering from epilepsy or related neurological conditions (Nikalje et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-17(2,3)14(23)18-15-19-20-16(25-15)24-10-13(22)21-9-8-11-6-4-5-7-12(11)21/h4-7H,8-10H2,1-3H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTFEZHOZNDLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.